3-{[(2-Chlorophenyl)carbonyl]amino}phenyl 4-chloro-3-(piperidin-1-ylsulfonyl)benzoate
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Overview
Description
3-(2-Chlorobenzamido)phenyl 4-chloro-3-(piperidine-1-sulfonyl)benzoate is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of chlorobenzamido, piperidine, and sulfonyl groups, which contribute to its distinctive properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-chlorobenzamido)phenyl 4-chloro-3-(piperidine-1-sulfonyl)benzoate typically involves multi-step organic reactions. One common approach is to start with the preparation of the intermediate compounds, such as 2-chlorobenzamido and piperidine-1-sulfonyl derivatives. These intermediates are then coupled through esterification or amidation reactions under controlled conditions, often using catalysts and solvents to facilitate the process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions in batch or continuous flow reactors. The use of automated systems and precise control of reaction parameters, such as temperature, pressure, and pH, ensures high yield and purity of the final product. Additionally, purification techniques like crystallization, distillation, and chromatography are employed to isolate and refine the compound.
Chemical Reactions Analysis
Types of Reactions
3-(2-Chlorobenzamido)phenyl 4-chloro-3-(piperidine-1-sulfonyl)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents such as sodium hydroxide (NaOH) for nucleophilic substitution and sulfuric acid (H₂SO₄) for electrophilic substitution are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides. Substitution reactions can introduce various functional groups, leading to a diverse range of derivatives.
Scientific Research Applications
3-(2-Chlorobenzamido)phenyl 4-chloro-3-(piperidine-1-sulfonyl)benzoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic reactions.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Industry: It is utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(2-chlorobenzamido)phenyl 4-chloro-3-(piperidine-1-sulfonyl)benzoate involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, inhibiting or modulating the activity of these targets. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or biological effect.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-Chlorobenzamido)phenyl 4-chlorobenzoate
- 3-(2-Chlorobenzamido)phenyl 3-(piperidine-1-sulfonyl)benzoate
- 3-(2-Chlorobenzamido)phenyl 4-chloro-3-(morpholine-1-sulfonyl)benzoate
Uniqueness
Compared to similar compounds, 3-(2-chlorobenzamido)phenyl 4-chloro-3-(piperidine-1-sulfonyl)benzoate stands out due to its specific combination of functional groups, which confer unique chemical and biological properties
Properties
Molecular Formula |
C25H22Cl2N2O5S |
---|---|
Molecular Weight |
533.4 g/mol |
IUPAC Name |
[3-[(2-chlorobenzoyl)amino]phenyl] 4-chloro-3-piperidin-1-ylsulfonylbenzoate |
InChI |
InChI=1S/C25H22Cl2N2O5S/c26-21-10-3-2-9-20(21)24(30)28-18-7-6-8-19(16-18)34-25(31)17-11-12-22(27)23(15-17)35(32,33)29-13-4-1-5-14-29/h2-3,6-12,15-16H,1,4-5,13-14H2,(H,28,30) |
InChI Key |
IRAYVLYFZXRSNN-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)C(=O)OC3=CC=CC(=C3)NC(=O)C4=CC=CC=C4Cl)Cl |
Origin of Product |
United States |
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